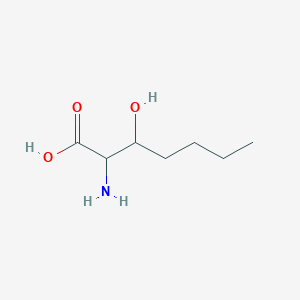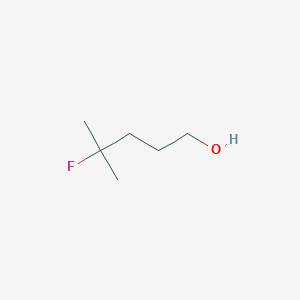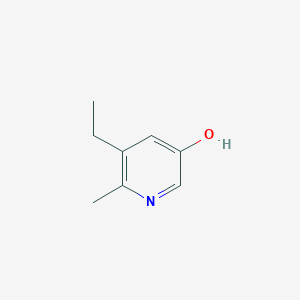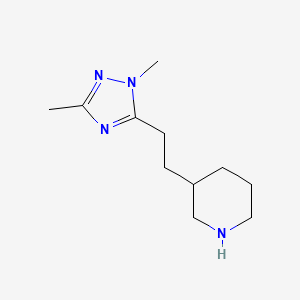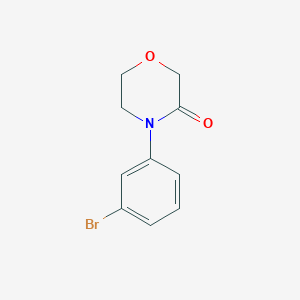
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.77 g/mol. This clear, pale liquid offers a unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists alike .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with ethoxypropane and sulfonyl chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and advanced monitoring techniques ensures that the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and protein function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride: Another thiophene derivative with similar reactivity and applications.
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride: Known for its high purity and selectivity.
Uniqueness
This compound stands out due to its exceptional versatility and high reactivity, making it a preferred choice for various research and industrial applications .
Properties
Molecular Formula |
C9H13ClO3S2 |
|---|---|
Molecular Weight |
268.8 g/mol |
IUPAC Name |
3-(2-thiophen-2-ylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S2/c10-15(11,12)8-2-5-13-6-4-9-3-1-7-14-9/h1,3,7H,2,4-6,8H2 |
InChI Key |
JXWAZRAJRDGHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




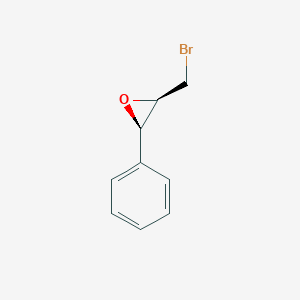
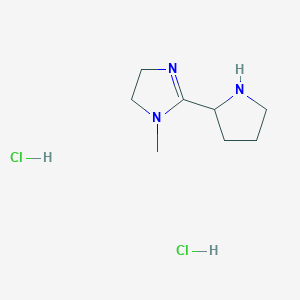

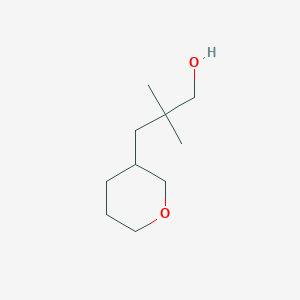
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
